

Introduction: The Strategic Importance of the Substituted Benzonitrile Scaffold

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Compound of Interest

Compound Name:	<i>3-Bromo-4-ethoxy-5-methoxybenzonitrile</i>
CAS No.:	495396-35-5
Cat. No.:	B1269265

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In the landscape of modern medicinal chemistry and materials science, the benzonitrile scaffold serves as a versatile and highly valuable structural motif. Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a cornerstone for the synthesis of complex molecules. **3-Bromo-4-ethoxy-5-methoxybenzonitrile** is an exemplar of this class, representing a highly functionalized aromatic ring system. The specific arrangement of its substituents—a bromine atom and two distinct alkoxy groups—provides a strategic platform for generating molecular diversity. This guide offers a comprehensive review of this compound and its analogs, delving into their synthesis, physicochemical properties, and burgeoning applications, with a particular focus on their potential in drug discovery and development.

Physicochemical Characteristics of the Core Compound

3-Bromo-4-ethoxy-5-methoxybenzonitrile is a solid, room-temperature stable compound that serves as a key intermediate in organic synthesis. Its properties are well-documented by various chemical suppliers.

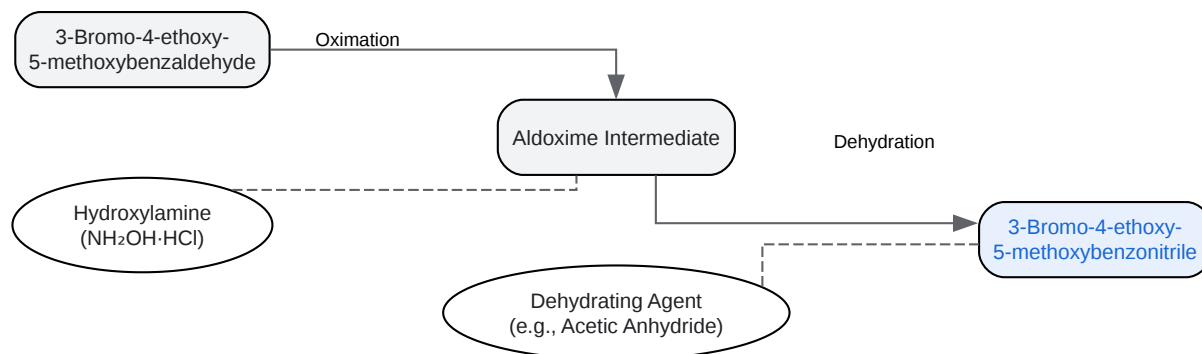
Property	Value	Source(s)
CAS Number	495396-35-5	[1][2]
Molecular Formula	C ₁₀ H ₁₀ BrNO ₂	[1][2]
Molecular Weight	256.10 g/mol	[1]
Appearance	Solid	[2]
Purity	Typically ≥95-97%	[1][2]
MDL Number	MFCD02256499	[1]
InChI Key	AMMHOLOYPXBDNB- UHFFFAOYSA-N	[3]
SMILES	<chem>Brc1c(c(cc(c1)C#N)OC)OCC</chem>	[3]

Synthetic Pathways and Methodologies

The synthesis of **3-Bromo-4-ethoxy-5-methoxybenzonitrile** is not explicitly detailed in a single publication but can be logically constructed from established multi-step organic chemistry transformations, often starting from more common phenolic aldehydes like isovanillin or syringaldehyde derivatives. The general strategy involves sequential aromatic substitution, etherification, and conversion of an aldehyde to the nitrile functional group.

Conceptual Synthesis Workflow

The conversion of a precursor aldehyde, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde, to the target nitrile is a critical step. This is typically achieved via an aldoxime intermediate, which is then dehydrated.



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Caption: General synthesis route from the corresponding benzaldehyde.

Detailed Experimental Protocol: Aldehyde to Nitrile Conversion

This protocol is a representative method for the dehydration of an aldoxime to a nitrile, a crucial step in synthesizing the title compound from its aldehyde precursor. The use of acetic anhydride is a common and effective method for this transformation.

- Step 1: Oximation of the Aldehyde.
 - In a round-bottom flask, dissolve 1 equivalent of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde in a suitable solvent such as ethanol or pyridine.
 - Add 1.1 to 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., sodium acetate or pyridine) if necessary to neutralize the HCl.
 - Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
 - Upon completion, pour the reaction mixture into cold water to precipitate the aldoxime. Filter the solid, wash with water, and dry under vacuum.
- Step 2: Dehydration of the Aldoxime.

- Place the dried aldoxime intermediate into a clean, dry round-bottom flask.
- Add an excess of a dehydrating agent, such as acetic anhydride (typically 5-10 equivalents).
- Heat the mixture to reflux (around 100-140 °C) for 1-3 hours. The progress should be monitored by TLC.
- Causality Insight: Acetic anhydride serves as both the solvent and the dehydrating agent, efficiently removing the elements of water from the oxime to form the nitrile triple bond. This method is often high-yielding and procedurally simple. A patent for a related compound, 3-ethoxy-4-methoxy benzonitrile, highlights the utility of acetic anhydride in this conversion[4].
- After cooling, carefully pour the reaction mixture onto crushed ice or into cold water to hydrolyze the excess acetic anhydride and precipitate the crude product.
- Collect the solid product by filtration, wash thoroughly with water to remove acetic acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified **3-Bromo-4-ethoxy-5-methoxybenzonitrile**.

Structural Analogs and Their Significance

The true value of **3-Bromo-4-ethoxy-5-methoxybenzonitrile** lies in its position within a family of related substituted aromatic compounds. Modifications to the alkoxy groups, the bromine position, or the nitrile itself give rise to a diverse library of molecules with distinct properties and biological activities.

Compound Name	CAS Number	Molecular Formula	Key Structural Difference	Potential Application Area
3-Bromo-4-hydroxy-5-methoxybenzonitrile	52805-45-5	C ₈ H ₆ BrNO ₂	Ethoxy group replaced by a hydroxyl group[5][6][7].	Intermediate for pharmaceuticals (anti-cancer) and agrochemicals[5][8].
3-Bromo-5-ethoxy-4-methoxybenzonitrile	515831-52-4	C ₁₀ H ₁₀ BrNO ₂	Positional isomer of ethoxy and methoxy groups[9][10][11].	Research chemical, likely for creating diverse compound libraries.
3-Bromo-4-ethoxy-5-methoxybenzaldehyde	90109-65-2	C ₁₀ H ₁₁ BrO ₃	Nitrile group is an aldehyde; direct precursor[12][13].	Synthetic intermediate for the title compound and other derivatives.
Syringaldehyde	134-96-3	C ₉ H ₁₀ O ₄	No bromo or ethoxy group; has 3,5-dimethoxy and 4-hydroxy substitution. A natural product[14][15].	Versatile bio-based building block for polymers, pharmaceuticals, and food additives[14][16][17].
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives	N/A	Varied	Benzonitrile is part of a larger benzamide scaffold.	Investigated as potent FGFR1 inhibitors for non-small cell lung cancer[18].
3-Bromo-4,5-dihydroxybenzal	N/A	C ₇ H ₅ BrO ₃	Both alkoxy groups replaced	Natural product from red algae

dehyde

by hydroxyls.

with

demonstrated

anti-inflammatory

properties[19].

Applications in Drug Discovery and Development

The functional group arrangement on these benzonitrile analogs makes them privileged structures for interacting with biological targets. The bromine atom can act as a halogen bond donor, while the alkoxy groups can modulate solubility and engage in hydrogen bonding or hydrophobic interactions.

Anticancer Activity

The bromo-substituted aromatic scaffold is a recurring theme in the design of novel anticancer agents. The bromine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties.

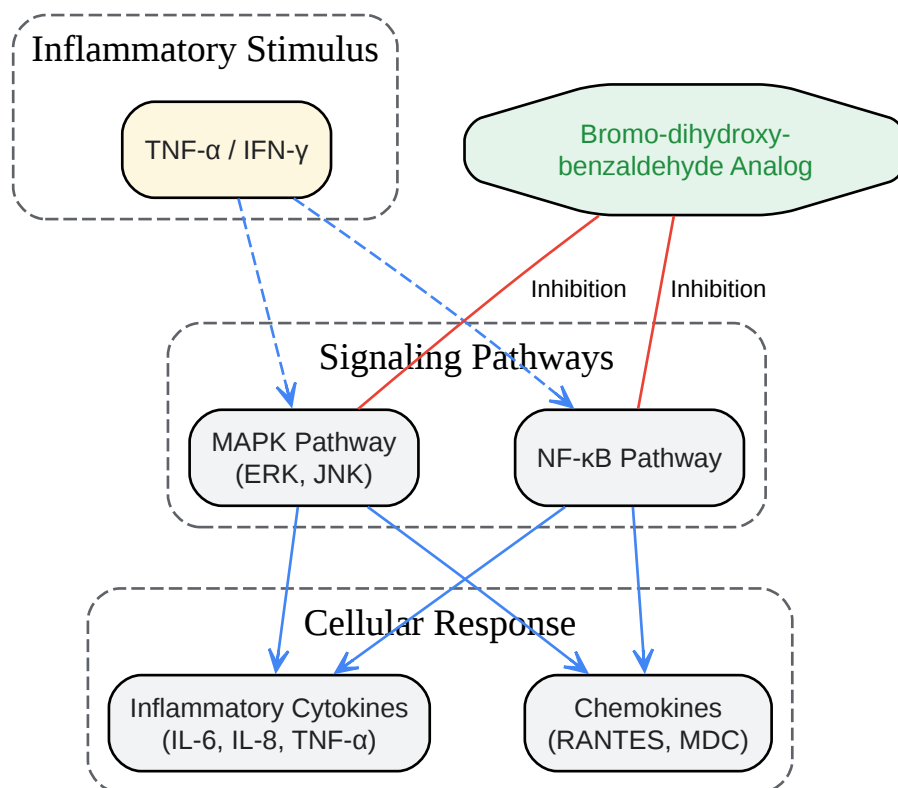
- **FGFR1 Inhibition:** A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key target in non-small cell lung cancer. One promising compound, C9, exhibited low micromolar IC₅₀ values against multiple lung cancer cell lines, induced cell cycle arrest at the G2 phase, and inhibited the downstream FGFR1 signaling pathway[18].
- **Stilbene Derivatives:** Bromo-substituted polymethoxy stilbenes, which share a similar substitution pattern, have also been investigated as anticancer agents. These compounds show desirable properties, including potent activity and reduced toxicity to normal cells compared to non-brominated analogs[20].

Anti-inflammatory Effects

Chronic inflammation is a driver of numerous diseases. Analogs of **3-Bromo-4-ethoxy-5-methoxybenzonitrile** have shown significant potential in modulating inflammatory pathways.

- **Mechanism of Action:** 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), an analog isolated from the red alga *Polysiphonia morrowii*, effectively suppresses inflammation in keratinocytes stimulated by TNF- α and IFN- γ . It achieves this by downregulating key inflammatory

signaling pathways, including MAPK and NF- κ B[19]. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines like IL-6, IL-8, and RANTES[19]. Another related compound, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, similarly exhibits anti-inflammatory effects by inactivating ERK, JNK, and NF- κ B pathways[21].



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Sources

- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 3-Bromo-4-ethoxy-5-methoxybenzotrile | CymitQuimica [cymitquimica.com]
- 3. 3-Bromo-4-ethoxy-5-methoxybenzotrile AldrichCPR 495396-35-5 [sigmaaldrich.com]

- [4. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents \[patents.google.com\]](#)
- [5. chemimpex.com \[chemimpex.com\]](#)
- [6. 3-Bromo-4-hydroxy-5-methoxybenzonitrile | C₈H₆BrNO₂ | CID 7021625 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. 3-Bromo-4-hydroxy-5-methoxy-benzonitrile | CymitQuimica \[cymitquimica.com\]](#)
- [8. jk-sci.com \[jk-sci.com\]](#)
- [9. 3-Bromo-5-ethoxy-4-methoxybenzonitrile AldrichCPR 515831-52-4 \[sigmaaldrich.com\]](#)
- [10. 3-BROMO-5-ETHOXY-4-METHOXY-BENZONITRILE | 515831-52-4 \[chemicalbook.com\]](#)
- [11. echemi.com \[echemi.com\]](#)
- [12. 90109-65-2 Cas No. | 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | Matrix Scientific \[matrixscientific.com\]](#)
- [13. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C₁₀H₁₁BrO₃ | CID 733086 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [14. A concise review of the natural existence, synthesis, properties, and applications of syringaldehyde :: BioResources \[bioresources.cnr.ncsu.edu\]](#)
- [15. Syringaldehyde CAS#: 134-96-3 \[amp.chemicalbook.com\]](#)
- [16. emerald.com \[emerald.com\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
- [18. Design, synthesis and biological evaluation of 4-bromo-N-\(3,5-dimethoxyphenyl\)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF- \$\alpha\$ /IFN- \$\gamma\$ -Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes | MDPI \[mdpi.com\]](#)
- [20. Bromo Analogues of Active 3,4,5,4'-Tetramethoxy-trans-stilbene \(DMU-212\)—A New Path of Research to Anticancer Agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [21. mdpi.com \[mdpi.com\]](#)
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